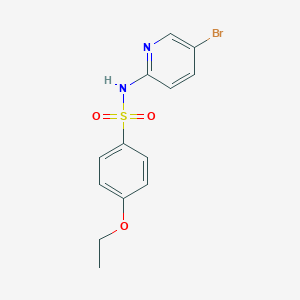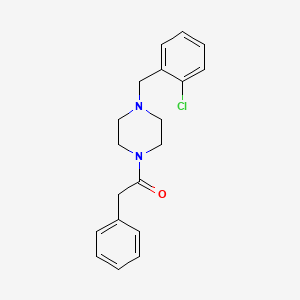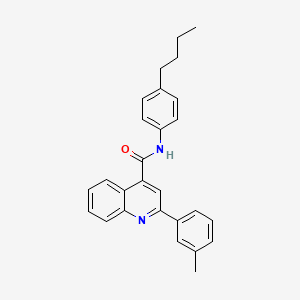
N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide
Overview
Description
N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide, also known as BAY 41-2272, is a chemical compound with potential therapeutic applications in various diseases. This compound belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors, which are known to regulate the cyclic guanosine monophosphate (cGMP) signaling pathway.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide functions as a PDE5 inhibitor, which means it blocks the breakdown of cGMP. This leads to an increase in cGMP levels, which in turn causes vasodilation and smooth muscle relaxation. This mechanism is particularly useful in the treatment of pulmonary hypertension and erectile dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide vary depending on the disease being treated. In the case of pulmonary hypertension, it leads to a decrease in pulmonary arterial pressure and an improvement in exercise capacity. In the case of erectile dysfunction, it leads to an improvement in penile blood flow and an increase in the duration and quality of erections.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide in lab experiments include its well-established mechanism of action and its potential therapeutic applications in various diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its pharmacological properties.
Future Directions
There are several future directions for the research and development of N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide. These include investigating its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand its pharmacological properties and potential side effects. Finally, the development of more potent and selective PDE5 inhibitors may lead to improved therapeutic outcomes in various diseases.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a beneficial effect in the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases. Additionally, it has been investigated for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-2-19-11-4-6-12(7-5-11)20(17,18)16-13-8-3-10(14)9-15-13/h3-9H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCVJGKWBLKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-4-ethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4772971.png)

![diethyl 5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4772980.png)


![N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B4773000.png)
![N-{4-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B4773002.png)
![2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4773006.png)
![2-({3-[(2-thienylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4773011.png)
![2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4773016.png)
![N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide](/img/structure/B4773027.png)
![(4-{[2-(4-nitrophenyl)-3-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4773028.png)
![5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4773041.png)
![4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4773058.png)